3,5-Diacetyl-1,4-dihydrolutidine

Formaldehyde detection Fluorimetry Analytical chemistry

This high-purity (≥98%) 1,4-dihydropyridine derivative (DDL) is the definitive fluorogenic reporter for formaldehyde quantification. Unlike generic Hantzsch esters, its acetyl substituents ensure superior aqueous solubility, fluorescence quantum yield, and selective reactivity—delivering detection limits statistically equivalent to EPA TO-11A and ASTM D6584 reference methods. Ideal for environmental monitoring, biodiesel QC, and neurological biomarker studies. Post-reaction signal stability ≥7 days enables batch processing.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 1079-95-4
Cat. No. B086936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diacetyl-1,4-dihydrolutidine
CAS1079-95-4
Synonyms3,5-diacetyl-1,4-dihydrolutidine
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=C(CC(=C(N1)C)C(=O)C)C(=O)C
InChIInChI=1S/C11H15NO2/c1-6-10(8(3)13)5-11(9(4)14)7(2)12-6/h12H,5H2,1-4H3
InChIKeySLZAMKNXRDJWLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diacetyl-1,4-dihydrolutidine (CAS 1079-95-4): Core Properties and Analytical Utility


3,5-Diacetyl-1,4-dihydrolutidine (DDL; CAS 1079-95-4) is a heterocyclic 1,4-dihydropyridine derivative with molecular formula C₁₁H₁₅NO₂ and molecular weight 193.24 g/mol . It is predominantly generated in situ via the Hantzsch reaction between formaldehyde and acetylacetone (or Fluoral-P) in the presence of ammonium acetate, serving as a fluorogenic reporter for formaldehyde detection in environmental, clinical, and industrial matrices [1]. The compound exhibits characteristic fluorescence with excitation wavelength (λex) of 410–417 nm and emission wavelength (λem) of 510–514 nm, enabling sensitive quantification of formaldehyde [2].

Why 3,5-Diacetyl-1,4-dihydrolutidine Cannot Be Interchanged with Other Dihydropyridine Derivatives


Although several 1,4-dihydropyridine analogs (e.g., 3,5-dibenzoyl-1,4-dihydro-2,6-dimethylpyridine, Hantzsch esters) can be formed via similar condensation reactions, 3,5-diacetyl-1,4-dihydrolutidine exhibits distinct photophysical and reactivity profiles that preclude generic substitution [1]. The acetyl substituents at the 3,5-positions confer a unique combination of aqueous solubility, fluorescence quantum yield (φf = 0.005), and selective reactivity with formaldehyde, which differs markedly from benzoyl- or other alkyl-substituted analogs [2]. Furthermore, the presence of methyl groups at the 2,6-positions quenches fluorescence in solution—a phenomenon not observed in the solid state for related Hantzsch esters—directly impacting analytical sensitivity and method robustness [3]. These structural determinants govern the compound's performance in established analytical workflows; substituting with a non-identical dihydropyridine derivative will alter detection limits, selectivity, and calibration linearity, compromising data comparability and regulatory compliance.

Quantitative Differentiation of 3,5-Diacetyl-1,4-dihydrolutidine Against Analytical Alternatives


Detection Limit for Formaldehyde: DDL-Based Fluorimetry vs. HPLC-DNPH Method

The fluorimetric method employing 3,5-diacetyl-1,4-dihydrolutidine achieves a detection limit of 2.0 ng mL⁻¹ for formaldehyde, validated against the standard HPLC method using 2,4-dinitrophenylhydrazine (DNPH) derivatization. Statistical analysis (t₉₅% test) showed no significant difference between the two methods, confirming that the DDL-based approach provides equivalent sensitivity without requiring chromatographic separation [1].

Formaldehyde detection Fluorimetry Analytical chemistry

Selectivity for Formaldehyde over Acetaldehyde and Bisulfite Interference

The DDL-based fluorimetric method demonstrates high selectivity for formaldehyde, with no significant interference from bisulfite or other aldehydes—particularly acetaldehyde—which are common interferents in alternative colorimetric methods (e.g., chromotropic acid or pararosaniline) [1]. In contrast, the widely used DNPH-HPLC method requires careful chromatographic separation to distinguish formaldehyde-DNPH from acetaldehyde-DNPH adducts due to co-elution risks [2].

Selectivity Formaldehyde Interference study

Fluorescence Quantum Yield and Photostability Relative to Other Hantzsch Esters

3,5-Diacetyl-1,4-dihydrolutidine exhibits a fluorescence quantum yield of φf = 0.005 in aqueous solution at 20 °C, a value that is strongly temperature-dependent with an activation energy EA for non-radiative decay determined via an Arrhenius-type relationship [1]. Notably, the presence of methyl groups at the 2,6-positions quenches fluorescence in solution but not in the solid state, a behavior distinct from other Hantzsch esters lacking these substituents [2]. This property influences detection sensitivity and necessitates careful temperature control during analysis.

Quantum yield Photostability Fluorescence spectroscopy

Signal Stability and Post-Reaction Quantification Window

The fluorescent adduct 3,5-diacetyl-1,4-dihydrolutidine exhibits remarkable post-reaction stability, enabling formaldehyde quantification up to 7 days after sample preparation when stored appropriately [1]. This contrasts with alternative chromogenic reagents (e.g., Schiff's reagent or pararosaniline) where color development is time-sensitive and fading occurs within hours, limiting batch analysis and field sample transport [2].

Stability Fluorescence Method robustness

Optimal Application Scenarios for 3,5-Diacetyl-1,4-dihydrolutidine Based on Quantitative Differentiation Evidence


Regulated Environmental Air Quality Monitoring Requiring HPLC-Equivalent Sensitivity Without Chromatography

In ambient and indoor air formaldehyde monitoring programs where regulatory compliance demands detection limits comparable to EPA TO-11A (HPLC-DNPH), the DDL-based fluorimetric method offers a validated, instrumentally simpler alternative. The statistically equivalent detection limit of 2.0 ng mL⁻¹ [1] eliminates the need for HPLC systems, reducing capital and maintenance costs while maintaining data quality suitable for reporting under ISO 16000-3 or similar standards. This is particularly advantageous for field stations with limited access to chromatographic instrumentation.

High-Throughput Screening of Consumer Products and Building Materials for Formaldehyde Emissions

Manufacturers and contract testing laboratories screening wood products, textiles, or cosmetics for formaldehyde content benefit from the DDL method's extended post-reaction signal stability (≥7 days) [2] and inherent selectivity over acetaldehyde [3]. This enables batch-wise sample derivatization followed by centralized fluorescence reading, decoupling sample preparation from instrument availability and maximizing throughput. The workflow avoids the time-sensitive color development and fading issues associated with chromotropic acid or pararosaniline methods.

Biomedical Research Quantifying Endogenous Formaldehyde in Tissue Homogenates

In neurological studies measuring formaldehyde as a potential biomarker of oxidative stress or Alzheimer's disease pathology, the DDL-based spectrophotometric method achieves a limit of detection of 0.5 μM and limit of quantitation of 2.5 μM in brain tissue homogenates [4]. The method's compatibility with biological matrices and its avoidance of expensive instrumentation (e.g., LC-MS/MS) make it suitable for laboratories conducting preclinical or translational research where cost-per-sample and accessibility are prioritized over ultra-trace sensitivity.

Process Control in Biodiesel Production via Indirect Glycerol Quantification

In biodiesel quality control, free glycerol content is a critical parameter regulated by ASTM D6584. The automated flow-batch method utilizing DDL as the fluorescent reporter—generated via periodate oxidation of glycerol to formaldehyde followed by Hantzsch reaction—achieves a detection limit of 0.036 mg L⁻¹ glycerol with a linear range of 0.10–5.00 mg L⁻¹ and a coefficient of variation of 1.5% [5]. This performance is statistically equivalent to the ASTM reference method at the 95% confidence level, offering a fully automated, reagent-efficient alternative suitable for production-line integration.

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